molecular formula C21H31NO3 B126407 Nateglinide Ethyl Ester CAS No. 187728-85-4

Nateglinide Ethyl Ester

Cat. No.: B126407
CAS No.: 187728-85-4
M. Wt: 345.5 g/mol
InChI Key: AVOHCDLQBWDQOF-CTWPCTMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nateglinide Ethyl Ester primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose by cells .

Mode of Action

This compound is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to ATP-sensitive potassium channels in the β cells of the pancreas . This binding action inhibits the channels, leading to the depolarization of the β cell membrane and facilitating the entry of calcium ions . The influx of calcium ions then stimulates the calcium-dependent exocytosis of insulin granules , leading to the release of insulin . Importantly, the activity of this compound is dependent on the presence of glucose .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin secretion pathway . By stimulating the release of insulin, this compound helps to lower postprandial (after meal) blood glucose levels . This is particularly beneficial for individuals with non-insulin-dependent diabetes mellitus (NIDDM), as it aids in the regulation of blood glucose levels .

Pharmacokinetics

This compound is rapidly and completely absorbed in the small intestine . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The drug is excreted predominantly in urine (83%) and feces (10%) . The major metabolites of this compound possess less activity than the parent compound . The estimated bioavailability of this compound is 72% .

Result of Action

The primary result of this compound’s action is a decrease in postprandial and fasting blood glucose levels . This is achieved through the stimulation of insulin release, which promotes the uptake of glucose by cells and thus lowers blood glucose levels . In addition to this, this compound has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This is because the action of this compound is dependent on the presence of glucose . Additionally, the drug’s absorption and metabolism can be affected by factors such as the individual’s liver function and the presence of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nateglinide Ethyl Ester typically involves the esterification of Nateglinide. One common method is the reaction of Nateglinide with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Nateglinide Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Nateglinide ethyl ester is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's unique structure allows researchers to track its metabolic pathways and interactions within biological systems.

Key Findings:

  • Stable Isotope Labeling: The ethyl ester form can be labeled with stable isotopes for detailed metabolic studies, enhancing the understanding of how nateglinide is processed in the body .
  • Mass Spectrometry Applications: It serves as an internal standard in mass spectrometry, facilitating the quantification of nateglinide in various biological samples .

Drug Development and Formulation

The formulation of this compound has been explored to improve its pharmacological properties. Research indicates that modifying the compound can enhance its solubility and bioavailability.

Formulation Techniques:

  • Sustained Release Microspheres: Recent studies have focused on developing sustained-release formulations using ethyl cellulose microspheres to improve the therapeutic effects of nateglinide .
  • Cocrystallization: Cocrystallization techniques have been employed to enhance the pharmaceutical behavior of nateglinide by improving its solubility and stability .

Therapeutic Efficacy in Diabetes Management

This compound has shown significant promise in clinical settings for managing postprandial hyperglycemia in type 2 diabetes patients. Its rapid action makes it particularly effective when taken before meals.

Clinical Insights:

  • Efficacy Studies: Clinical trials have demonstrated that nateglinide effectively lowers blood glucose levels when administered at various doses (30 mg to 120 mg). It has been associated with a dose-dependent reduction in HbA1c levels and fasting plasma glucose .
  • Safety Profile: The compound is generally well-tolerated, with a low incidence of confirmed hypoglycemic episodes compared to placebo .

Comparative Data Table

Application AreaDescriptionKey Outcomes
PharmacokineticsStudies on ADME properties using stable isotope labelingEnhanced understanding of metabolic pathways
Drug FormulationDevelopment of sustained-release formulationsImproved solubility and bioavailability
Therapeutic EfficacyClinical trials assessing effectiveness in lowering blood glucose levelsSignificant reductions in HbA1c and FPG

Case Studies

Case Study 1: Sustained Release Formulation
A study investigated the formulation of nateglinide-loaded microspheres using ethyl cellulose. The results indicated that these microspheres provided a controlled release of the drug, leading to improved therapeutic outcomes for patients with type 2 diabetes.

Case Study 2: Cocrystallization Effects
Research on cocrystallized forms of nateglinide showed enhanced solubility characteristics, which could lead to better absorption rates and overall efficacy in diabetic management.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nateglinide Ethyl Ester is unique due to its ester functional group, which can influence its pharmacokinetic properties and interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Nateglinide Ethyl Ester is a synthetic derivative of nateglinide, a member of the meglitinide class of medications used primarily for the management of type 2 diabetes mellitus (T2DM). This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with other antidiabetic agents.

Target and Mode of Action

This compound primarily targets the β cells of the pancreas , functioning as an insulin secretagogue. It operates by closing ATP-sensitive potassium channels in these cells, which leads to membrane depolarization and subsequent calcium influx. This calcium-dependent process stimulates the exocytosis of insulin granules, enhancing insulin release in response to elevated blood glucose levels .

Biochemical Pathways

The compound significantly influences the insulin secretion pathway , promoting effective management of postprandial blood glucose levels. Its action is glucose-dependent, meaning that it enhances insulin secretion primarily when glucose levels are elevated, thus minimizing the risk of hypoglycemia during fasting states .

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration, with peak plasma concentrations typically reached within 1 hour. The absolute bioavailability is approximately 73%, and its onset of action occurs in less than 20 minutes, making it particularly effective for controlling postprandial hyperglycemia . The duration of action is around 4 hours.

Comparative Studies

A clinical trial compared the effects of nateglinide with acarbose on postprandial plasma glucose levels in drug-naïve Chinese patients with T2DM. The study involved 160 participants and assessed various metabolic parameters over four weeks. Results indicated that both nateglinide and acarbose significantly reduced postprandial glucose excursions (PPGE) after meals; however, nateglinide demonstrated superior efficacy in improving lipid metabolism, specifically reducing free fatty acids post-meal .

ParameterNateglinideAcarboseSignificance (P-value)
PPGE at 2 hoursDecreasedDecreased<0.01
Glycated Albumin-1.2%-1.2%<0.01
Free Fatty Acids (FFA)DecreasedNo Effect<0.05
Fasting HDL-CNo ChangeDecreased<0.01
Adverse Events13.8%18.8%0.521

Research Applications

This compound is utilized in various scientific research contexts:

  • Pharmacological Studies : Investigating its interactions with other medications and metabolic pathways.
  • Chemical Reactions : Serving as a reagent in synthetic chemistry.
  • Clinical Research : Evaluating its efficacy and safety profiles compared to other antidiabetic agents.

Case Studies

In a notable case study involving patients with T2DM, nateglinide was found to effectively lower both fasting and postprandial blood glucose levels when administered before meals. The study highlighted its role in managing glycemic control without significant adverse effects or hypoglycemic events, underscoring its safety profile compared to traditional sulfonylureas .

Properties

IUPAC Name

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOHCDLQBWDQOF-CTWPCTMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648386
Record name Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187728-85-4
Record name Ethyl nateglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.